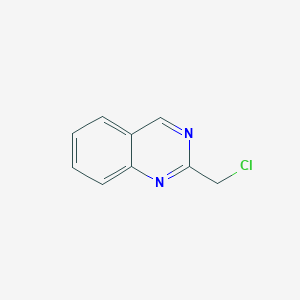

2-(Chloromethyl)quinazoline

Vue d'ensemble

Description

2-(Chloromethyl)quinazoline is a biologically significant scaffold known to be linked with several pharmacological activities . It is a building block used for the preparation of Linagliptin, a type 2 diabetes drug .

Synthesis Analysis

An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones utilizing o-anthranilic acids as starting materials has been described . Based on this, 2-hydroxy-methyl-4(3H)-quinazolinones were conveniently prepared in one pot .Molecular Structure Analysis

The molecular formula of 2-(Chloromethyl)quinazoline is C9H7ClN2 . The molecular weight is 178.62 g/mol .Chemical Reactions Analysis

Quinazoline and quinazolinone derivatives are considered as an important chemical for the synthesis of various physiological significance and pharmacological utilized molecules . The one-pot synthetic route toward 2-hydroxymethyl-4(3H)-quinazolinone derivatives was synthesized by the reaction 1-(2-amino-phenyl)-ethanone with HCl gas in anhydrous condition in presence of chloro acetonitrile .Physical And Chemical Properties Analysis

The molecular weight of 2-(Chloromethyl)quinazoline is 178.62 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 1 . The Topological Polar Surface Area is 25.8 Ų .Applications De Recherche Scientifique

Anticancer Activity

Quinazoline derivatives have been reported to show significant anticancer properties. For instance, 2-chloromethyl-4-methyl-quinazoline derivatives were synthesized and showed significant inhibition of MCF-7 cell viability, indicating potential use in breast cancer treatment .

Antifungal and Antibacterial Properties

The quinazoline moiety is known to exhibit a broad range of medicinal activities, including antifungal and antibacterial effects. This makes 2-(Chloromethyl)quinazoline a candidate for developing new antimicrobial agents .

Antiviral Applications

Similarly, quinazoline compounds have shown antiviral activities, suggesting that 2-(Chloromethyl)quinazoline could be used in the synthesis of antiviral drugs .

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory and antioxidant properties of quinazoline derivatives make them suitable for research into treatments for inflammatory diseases and oxidative stress-related conditions .

Antidiabetic Potential

Some quinazoline derivatives have been found to exhibit antidiabetic activity, indicating that 2-(Chloromethyl)quinazoline may have applications in diabetes research and drug development .

Synthesis of Novel Agents

2-(Chloromethyl)quinazoline serves as a key intermediate in the synthesis of novel agents, particularly in the ongoing research for new anticancer compounds with 4-anilinoquinazoline scaffolds .

Mécanisme D'action

Target of Action

2-(Chloromethyl)quinazoline is a derivative of quinazoline, a nitrogen-containing heterocycle . Quinazoline derivatives have been found to exhibit a broad range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .

Mode of Action

Quinazoline derivatives have been found to interact with various molecular targets, leading to a wide range of biological activities . For example, some quinazoline derivatives have been found to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways .

Biochemical Pathways

Quinazoline derivatives have been found to affect a variety of biochemical pathways due to their wide range of biological activities .

Result of Action

Quinazoline derivatives have been found to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular effects .

Orientations Futures

Quinazoline and quinazolinone derivatives have aroused great interest in medicinal chemists for the development of new drugs or drug candidates . The pharmacological activities of quinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . This has attracted the consideration of medicinal chemists to explore this system to its multiple potential against numerous activities .

Propriétés

IUPAC Name |

2-(chloromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-5-9-11-6-7-3-1-2-4-8(7)12-9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXZPRVWTCOQNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)quinazoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N,N',N'-tetramethyl-N''-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B1630849.png)

![17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1630874.png)